Tert-butyl (3S,4R)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate
Description
Tert-butyl (3S,4R)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 3-fluorophenyl substituent at the 4-position, and an amino group at the 3-position. Its stereochemistry (3S,4R) is critical for its physicochemical and biological properties. Key attributes include:
- Molecular framework: Piperidine ring with Boc protection and aryl/amine substituents.
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-7-13(14(18)10-19)11-5-4-6-12(17)9-11/h4-6,9,13-14H,7-8,10,18H2,1-3H3/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDLKIMTIIGWBV-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tert-butyl (3S,4R)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Amino Group Addition: The amino group is introduced through a reductive amination reaction.
tert-Butyl Carbamate Protection: The final step involves the protection of the amino group with a tert-butyl carbamate group to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Tert-butyl (3S,4R)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Research Applications
Intermediate in Organic Synthesis
Tert-butyl (3S,4R)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow for further functionalization, making it valuable in the development of novel compounds.
Reactivity and Transformation
The compound undergoes various chemical reactions, including oxidation and reduction, which can yield diverse piperidine derivatives. For instance, the amino group can be oxidized to form nitroso or nitro derivatives, while the ester group can be reduced to alcohols. These transformations are crucial for exploring new chemical entities with desired properties.
Biological Research Applications
Ligand in Receptor Binding Studies
In biological research, this compound has been investigated for its potential as a ligand in receptor binding studies. The presence of the trifluoromethyl group enhances binding affinity and selectivity towards specific receptors, which is critical for understanding receptor-ligand interactions .
Therapeutic Potential
The compound has shown promise in medicinal chemistry as a precursor for drug development. Its structural characteristics suggest potential therapeutic properties, particularly in targeting diseases such as cancer and neurodegenerative disorders. Studies have indicated that piperidine derivatives can exhibit anticancer activity by inducing apoptosis in tumor cells .
Medicinal Chemistry Applications
Drug Development
Research has highlighted the role of piperidine derivatives like this compound in developing drugs aimed at treating conditions such as Alzheimer’s disease and cancer. The compound's ability to inhibit key enzymes involved in these diseases makes it a candidate for further exploration .
Structure-Activity Relationship Studies
Detailed structure-activity relationship studies have been conducted to optimize the pharmacological properties of piperidine-based compounds. For example, modifications to the piperidine ring structure have demonstrated enhanced activity against cholinesterase and monoamine oxidase B, both relevant targets in neurodegenerative diseases .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals. Its unique chemical properties allow it to be incorporated into various formulations aimed at improving performance characteristics in different applications.
Case Studies
Mechanism of Action
The mechanism of action of Tert-butyl (3S,4R)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Key Observations:
Compound 10c (4-fluorophenyl) may display altered binding interactions due to the para-fluorine’s electron-withdrawing effects .
Stereochemical Impact :
- The (3S,4R) configuration in the target compound contrasts with the (3S,4S) diastereomers in 10a–10c. Such stereochemical differences can drastically affect receptor affinity and metabolic pathways .
However, complex substituents (e.g., benzo[d][1,3]dioxol-5-yloxy in 11ab) reduce yields due to steric challenges .
Functional Group Modifications
- Amino Group Derivatives: In , the amino group is functionalized with pyrazolyl or pyridyl moieties (e.g., compound 13ay), enhancing hydrogen-bonding capacity and target selectivity. Such modifications are absent in the target compound but highlight tunability for biological activity .
- Hydroxymethyl/Cyanomethyl Substituents: describes a cyanomethyl-substituted analog with improved electronic properties (e.g., nitrile’s strong electron-withdrawing effect), which may influence binding kinetics compared to the target’s simpler fluorophenyl group .
Stereoisomeric Comparisons
- (3S,4R) vs. (3R,4S) Configurations: and highlight tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate as a stereoisomer of the target. Such enantiomers often exhibit divergent pharmacological profiles, underscoring the importance of chiral resolution in drug development .
- (3S,4S) Diastereomers :
- Compounds like 10a–10c (3S,4S) demonstrate how axial vs. equatorial substituent orientations affect molecular conformation and intermolecular interactions .
Biological Activity
Tert-butyl (3S,4R)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring with an amino group and a fluorophenyl substituent. Its chemical structure can be represented as follows:
- Molecular Formula : C15H20FN2O2
- Molecular Weight : 282.33 g/mol
- CAS Number : 1969288-48-9
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions using suitable precursors.
- Introduction of the Fluorophenyl Group : Conducted via nucleophilic aromatic substitution.
- Amination : The amino group is introduced through reductive amination.
- Protection with Tert-butyl Group : This step involves using tert-butyl chloroformate to protect the amine functionality.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. Notably, it may influence pathways related to signal transduction and metabolic processes.
Anticancer Potential
Recent studies have suggested that piperidine derivatives, including this compound, exhibit anticancer properties. For instance, derivatives have shown improved cytotoxicity against cancer cell lines compared to standard treatments like bleomycin . The mechanism may involve apoptosis induction and inhibition of cell proliferation.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .
Case Studies
- In Vitro Studies : In laboratory settings, this compound demonstrated significant protective effects against amyloid-beta-induced toxicity in astrocytes. The compound increased cell viability significantly when co-administered with amyloid-beta peptides .
- In Vivo Models : Animal studies have shown that the compound can modulate inflammatory responses associated with neurodegeneration, suggesting potential for development as a therapeutic agent in treating Alzheimer's disease .
Comparative Analysis
To understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Rac-tert-butyl (3R,4S)-3,4-dihydroxypiperidine-1-carboxylate | Hydroxyl groups instead of amino and fluorophenyl groups | Lower anticancer activity |
| Tert-butyl carbamate | Lacks piperidine ring | No significant biological activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Tert-butyl (3S,4R)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate?
- Methodology :
-
Piperidine Ring Formation : Cyclization of precursors like amino alcohols or ketones via reductive amination or ring-closing metathesis .
-
Fluorination : Use of diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce fluorine at the 3-position of the piperidine ring .
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Boc Protection : Reaction with tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., triethylamine in dichloromethane) to protect the amine .
-
Purification : Flash chromatography with gradients of ethyl acetate/hexane (10–30%) to isolate the product .
Q. How is the stereochemical configuration of This compound confirmed experimentally?
- Methodology :
-
Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
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X-ray Crystallography : Determine absolute configuration via single-crystal analysis .
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NMR Spectroscopy : Use NOESY or 2D-NMR to assess spatial proximity of substituents (e.g., coupling constants for axial/equatorial fluorine) .
- Validation : Cross-reference with computational models (DFT calculations) to validate stereochemical assignments .
Q. What analytical techniques are used to characterize the compound’s purity and structural integrity?
- Methodology :
-
NMR Spectroscopy : H, C, and F NMR to confirm substituent positions and purity .
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) for molecular weight validation .
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Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretch from Boc group at ~1700 cm) .
- Data Interpretation : Compare experimental spectra with literature data for analogous piperidine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments reported for similar piperidine derivatives?
- Methodology :
-
Comparative Analysis : Re-examine NMR data (e.g., coupling constants) and cross-validate with X-ray structures .
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Dynamic NMR : Assess conformational flexibility at varying temperatures to rule out rotational isomers .
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Computational Modeling : Use density functional theory (DFT) to predict preferred conformations and compare with experimental data .
Q. What strategies optimize the compound’s stability under varying experimental conditions (e.g., hydrolysis, oxidation)?
- Methodology :
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pH Stability Studies : Monitor degradation via HPLC under acidic (HCl) or basic (NaOH) conditions .
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Oxidative Resistance Testing : Expose to HO or radical initiators (AIBN) and analyze by LC-MS for oxidation byproducts .
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Storage Optimization : Store at 2–8°C under inert gas (N) to prevent Boc-group hydrolysis .
- Findings : The tert-butyl group enhances steric protection against nucleophilic attack, while the fluorine atom may reduce electron density at adjacent carbons, slowing oxidation .
Q. How does stereochemistry at the 3S,4R positions influence biological activity in structure-activity relationship (SAR) studies?
- Methodology :
-
Enantiomer Comparison : Synthesize and test (3R,4S) and other stereoisomers for receptor binding (e.g., GPCRs) using radioligand assays .
-
Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to assess stereochemical effects on binding affinity .
- Key Insight : The 3S,4R configuration maximizes hydrogen bonding between the amino group and active-site residues, while the 3-fluorophenyl group enhances hydrophobic interactions .
Q. What advanced techniques are used to study the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodology :
-
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets .
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Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
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Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to guide rational drug design .
- Case Study : Fluorine’s electronegativity may enhance binding to polar pockets in enzymes, as seen in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
